2-(Diisopropylamino)acetamide

Description

Contextualization within Amide Chemistry and Diisopropylamine (B44863) Derivatives

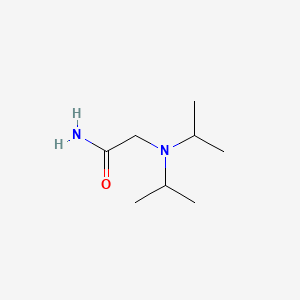

2-(Diisopropylamino)acetamide is an organic compound that belongs to the class of acetamides. ontosight.ai These molecules are characterized by a carbonyl group bonded to a nitrogen atom. The specific structure of this compound features a diisopropylamino group attached to the second carbon of the acetamide (B32628) molecule. ontosight.ai This diisopropylamino moiety, derived from diisopropylamine, is a key structural feature that significantly influences the compound's chemical behavior. ontosight.aiwikipedia.org

Diisopropylamine itself is a secondary amine known for its bulky nature, which makes it a selective nucleophile in organic reactions. wikipedia.org Derivatives of diisopropylamine, such as the widely used non-nucleophilic base N,N-Diisopropylethylamine (DIPEA), are common reagents in organic synthesis. wikipedia.org The presence of the sterically hindered diisopropylamino group in this compound similarly imparts unique properties that distinguish it from less substituted amides. ontosight.ai Amide chemistry is a cornerstone of organic and medicinal chemistry, as the amide bond is a fundamental linkage in peptides, proteins, and numerous synthetic polymers and pharmaceuticals. The reactivity of the amide bond and the influence of its substituents are areas of continuous study.

Significance in Organic Synthesis and Chemical Sciences

The unique structural characteristics of this compound make it a valuable compound in several areas of the chemical sciences. It serves as a building block in the synthesis of more complex molecules. ontosight.ai For instance, it can be used in the creation of heterocyclic compounds and polyamines. ontosight.ai The diisopropylamino group can influence reaction pathways and selectivity due to its steric bulk. wikipedia.org

In the broader context of diisopropylamine derivatives, compounds with this functional group are utilized as precursors to herbicides and in the vulcanization of rubber. wikipedia.org The lithium derivative of diisopropylamine, lithium diisopropylamide (LDA), is a powerful non-nucleophilic base extensively used in organic synthesis to deprotonate weakly acidic compounds. wikipedia.orgacs.org While this compound is not a direct replacement for LDA, its basic amino group can play a role in certain reaction mechanisms. solubilityofthings.com

Derivatives of 2-(diisopropylamino)ethanol, a related compound, have been explored for their catalytic activity in processes like carbon dioxide absorption. This suggests that the diisopropylamino moiety can be a key functional group in the design of new catalysts.

Scope of Current Academic Research

Current academic research involving structures related to this compound spans various fields, with a significant focus on medicinal chemistry and materials science. While direct research on this compound itself is not extensively documented in the provided results, the broader class of acetamide and diisopropylamine derivatives is under active investigation.

In medicinal chemistry, acetamide derivatives are being explored for their potential as therapeutic agents, with studies investigating their antioxidant, anti-inflammatory, and antimicrobial activities. ontosight.ai For example, complex acetamide derivatives have been synthesized and evaluated as potential inhibitors of enzymes implicated in neurodegenerative diseases like Parkinson's disease. nih.gov The diisopropylamino group is also a feature in molecules designed for pharmaceutical applications, including potential anesthetics and analgesics. ontosight.ai

In materials science, polymers derived from 2-(diisopropylamino)ethyl methacrylate (B99206), a compound with a similar functional group, are being developed for nanoparticle-based drug delivery systems. rsc.org These nanoparticles can exhibit pH-responsive properties, allowing for the targeted release of encapsulated drugs in specific environments, such as tumor tissues. rsc.org Research in this area focuses on synthesizing and characterizing these polymers and evaluating their potential in applications like cancer therapy. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[di(propan-2-yl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)10(7(3)4)5-8(9)11/h6-7H,5H2,1-4H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIFOOCUXZIENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224999 | |

| Record name | Acetamide, 2-(diisopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-50-9 | |

| Record name | Acetamide, 2-(diisopropylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(diisopropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 2 Diisopropylamino Acetamide

Established Synthetic Pathways

Traditional methods for the synthesis of 2-(diisopropylamino)acetamide rely on fundamental organic reactions, including nucleophilic substitution and direct amidation, which have been widely applied in the synthesis of amides and their derivatives.

Nucleophilic Substitution Reactions in Acetamide (B32628) Formation

A primary and well-established route for the synthesis of this compound involves the nucleophilic substitution reaction between a haloacetamide and diisopropylamine (B44863). Typically, 2-chloroacetamide (B119443) is used as the electrophilic substrate. In this reaction, the lone pair of electrons on the nitrogen atom of diisopropylamine attacks the carbon atom bearing the halogen, displacing the halide ion and forming the desired product.

The reaction is generally carried out in an organic solvent, and often a base is added to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. The steric hindrance presented by the two isopropyl groups on the amine can influence the reaction rate, sometimes necessitating elevated temperatures or longer reaction times. researchgate.net

A related approach involves the reaction of diisopropylamine with chloroacetyl chloride. This nucleophilic acyl substitution first forms 2-chloro-N,N-diisopropylacetamide, which can then be further reacted with an amine, although for the synthesis of the title compound, the direct reaction of diisopropylamine with 2-chloroacetamide is more straightforward. The reactivity of the chlorine atom in chloroacetamide derivatives makes them versatile intermediates for synthesizing various substituted amides through nucleophilic displacement. researchgate.net

Table 1: Nucleophilic Substitution for 2-(Dialkylamino)acetamide Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 2-Chloroacetamide | Diisopropylamine | Acetonitrile (B52724) | Reflux, with base (e.g., K2CO3) | Moderate to High |

| 2-Bromoacetamide | Diisopropylamine | Dimethylformamide (DMF) | Room Temperature to 60°C | Moderate to High |

| 2-Chloroacetyl chloride | Diisopropylamine | Dichloromethane (DCM) | 0°C to Room Temperature, with base (e.g., Triethylamine) | High (for 2-chloro-N,N-diisopropylacetamide intermediate) |

Direct Amide Formation Strategies from Carboxylic Acids and Amines

Direct amidation strategies involve the condensation of a carboxylic acid or its derivative with an amine. For the synthesis of this compound, this would typically involve the reaction of 2-(diisopropylamino)acetic acid with ammonia (B1221849) or an ammonia equivalent. However, a more common and analogous approach is the direct amination of an α-hydroxy amide.

A notable development in this area is the titanium tetrachloride (TiCl4)-mediated direct amination of α-hydroxy amides. This method allows for the direct replacement of a hydroxyl group with an amine. bachem.com In the context of synthesizing the target compound, this would involve the reaction of 2-hydroxyacetamide (B1193895) with diisopropylamine in the presence of TiCl4. This protocol is advantageous as it often proceeds under mild conditions and without the need for additional ligands or bases. bachem.com

Another green approach involves the direct amidation of esters using water as a solvent, which avoids the use of metal catalysts and harsh reagents. researchgate.net While not specifically documented for this compound, the reaction of an ester like methyl 2-hydroxyacetate with diisopropylamine under hydrothermal conditions could be a potential green route.

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for amide bond formation, including the use of specialized coupling reagents, green catalytic systems, and continuous flow technologies.

Utilization of Coupling Reagents (e.g., DIC) in Amide Bond Formation

Coupling reagents are widely used to facilitate the formation of amide bonds between carboxylic acids and amines by activating the carboxylic acid. N,N'-Diisopropylcarbodiimide (DIC) is a common coupling reagent used for this purpose. peptide.comwikipedia.org The reaction proceeds by the activation of the carboxylic acid (e.g., 2-(diisopropylamino)acetic acid) by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine (in this case, ammonia or an ammonia source) to form the amide bond.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common in carbodiimide-mediated couplings. peptide.compeptide.com HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization, leading to higher yields and purer products. peptide.comnih.gov DIC is particularly favored in solid-phase peptide synthesis because its urea (B33335) byproduct is soluble in common organic solvents, simplifying purification. peptide.com

Table 2: Amide Synthesis using Coupling Reagents

| Carboxylic Acid | Amine Source | Coupling Reagent | Additive | Solvent | Typical Yield |

|---|---|---|---|---|---|

| 2-(Diisopropylamino)acetic acid | Ammonia | DIC | HOBt | DMF | High |

| 2-(Diisopropylamino)acetic acid | Ammonia | EDC | None | DCM/Water | Good to High |

| 2-(Diisopropylamino)acetic acid | Ammonium Chloride | HATU | DIPEA | Acetonitrile | High |

Green Chemistry Approaches in Synthesis (e.g., Biocatalytic Transformations)

Green chemistry principles encourage the use of environmentally benign methods, and biocatalysis has emerged as a powerful tool for amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown remarkable versatility and efficiency in catalyzing amidation reactions under mild conditions. researchgate.netsci-hub.sedoi.org

The synthesis of this compound via biocatalysis could involve the reaction of an ester of 2-(diisopropylamino)acetic acid with an amine source, catalyzed by an immobilized lipase like Novozym 435 (a commercial form of CALB). frontiersin.org These enzymatic methods offer high chemo- and regioselectivity, often eliminating the need for protecting groups and reducing waste. acs.org The reactions are typically run in organic solvents or even solvent-free systems, and the biocatalyst can often be recovered and reused, adding to the sustainability of the process. nih.gov While lipases are well-known for their activity with primary amines, their application with sterically hindered secondary amines like diisopropylamine can be more challenging and may require specific enzyme screening or engineering. sci-hub.se

Flow Chemistry Applications for Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. wikipedia.orgthalesnano.com The synthesis of amides, including analogues of the pharmaceutical lidocaine (B1675312) which shares structural similarities with this compound, has been successfully demonstrated using continuous flow reactors. researchgate.netrsc.orgsensotech.com

A potential flow synthesis of this compound could involve pumping a solution of 2-chloroacetamide and diisopropylamine through a heated reactor coil. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction yield and minimize byproduct formation. organic-chemistry.org This technology allows for rapid reaction optimization and can be particularly advantageous for handling hazardous reagents or intermediates in a closed, controlled system. rsc.org

Table 3: Comparison of Batch vs. Flow Synthesis Parameters

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes (controlled by residence time) |

| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |

| Mixing | Dependent on stirring efficiency | Efficient diffusive mixing |

| Scalability | Often requires re-optimization | Linear scaling by running longer |

| Safety | Larger volumes of hazardous materials | Small reaction volumes, contained system |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is a significant area of chemical research, driven by the quest for new compounds with valuable properties. These synthetic efforts often focus on modifying the core structure to create diverse molecular scaffolds.

N-Aryl-2-(N-disubstituted)acetamide scaffolds, which include derivatives of this compound, are key structures in medicinal chemistry. researchgate.net A primary method for constructing these molecules is the Ugi four-component reaction (Ugi-4CR). organic-chemistry.orgacs.org This one-pot synthesis efficiently combines an amine (like diisopropylamine), a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The reaction is typically exothermic and can be completed quickly, often in polar aprotic solvents like DMF, though methanol (B129727) and ethanol (B145695) are also effective. wikipedia.org The Ugi reaction's ability to accommodate a wide variety of starting materials makes it ideal for generating large libraries of compounds for drug discovery. organic-chemistry.orgchemistnotes.com

Another established route involves a two-step process. First, a substituted aniline (B41778) is acylated with chloroacetyl chloride to form a 2-chloro-N-arylacetamide intermediate. This intermediate is then reacted with diisopropylamine, often in the presence of a base such as potassium carbonate, to yield the final N-aryl-2-(diisopropylamino)acetamide product through nucleophilic substitution. rsc.org This method provides a reliable pathway to these scaffolds with moderate to good yields. rsc.org Variations of this approach have been used to synthesize a range of N-aryl-2-(N-disubstituted) acetamide compounds for evaluation as potential therapeutic agents. researchgate.net

| Synthetic Route | Reactants | Key Features | Typical Solvents |

| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | One-pot, high atom economy, suitable for combinatorial libraries. organic-chemistry.orgnumberanalytics.com | DMF, Methanol, Ethanol wikipedia.org |

| Two-Step Nucleophilic Substitution | 1. Substituted Aniline + Chloroacetyl Chloride2. Intermediate + Diisopropylamine | Stepwise approach, reliable yields. rsc.org | Acetone, Acetonitrile google.com |

The development of stereoselective methods to produce chiral analogues of this compound is crucial, as the biological activity of a molecule can depend on its specific three-dimensional arrangement. Asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically pure or enriched products.

One strategy is substrate-controlled synthesis , where the chirality is introduced via one of the starting materials. For instance, using a chiral amine or a chiral carboxylic acid in a reaction like the Ugi synthesis can direct the stereochemical outcome.

Another powerful approach is catalytic asymmetric synthesis . This involves using a small amount of a chiral catalyst to induce enantioselectivity. For example, the iridium-catalyzed asymmetric reductive amination of ketones can produce chiral β-arylamines, which are important pharmacophores. rsc.org This method utilizes bulky phosphoramidite (B1245037) ligands to create a chiral environment that dictates the facial selectivity of hydride addition. rsc.org While not directly applied to this compound in the search results, this principle is broadly applicable to the synthesis of chiral amines and their derivatives.

The synthesis of chiral 1,2-diols and 1,3-diols can also be achieved through catalytic stereoselective methods, highlighting the progress in creating complex chiral molecules from simpler building blocks. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of functionalized this compound analogues.

The this compound functional group can be incorporated into larger, more complex molecules like nucleoside derivatives to modify their properties. numberanalytics.com Nucleoside analogues are a cornerstone of antiviral and anticancer therapies, and attaching moieties like diisopropylaminoacetamide can influence their stability, lipophilicity, and biological target interactions. nih.gov

A common method for this incorporation is to convert a hydroxyl group on the sugar part of a nucleoside into a phosphoramidite. Specifically, the 3'-hydroxyl group can be reacted with an agent like 2-cyanoethyl N,N-diisopropylphosphoramidochloridite. psu.edu This creates a 3'-O-N,N-diisopropylamino-2-cyanoethoxyphosphinyl group, a standard reactive moiety used in automated DNA and RNA synthesis to build oligonucleotides. beilstein-journals.orggoogle.com This phosphoramidite chemistry allows for the stepwise assembly of modified nucleic acid chains. rsc.org

For example, a protected nucleoside can be treated with bis(diisopropylamino)(2-cyanoethoxy)phosphine in the presence of an activator like tetrazole to form the corresponding phosphoramidite building block, ready for incorporation into an oligonucleotide sequence. rsc.org This method has been used to create a variety of modified nucleosides, demonstrating its versatility. psu.edubeilstein-journals.orggoogle.com

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of the reactions used to synthesize this compound and its derivatives is fundamental for optimizing reaction conditions and improving yields.

Kinetic and thermodynamic studies provide insight into the rates and feasibility of chemical reactions. For the synthesis of acetamides, these analyses help to understand what drives the reaction forward.

Thermodynamics: The formation of acetamide from reactants like ketene (B1206846) and ammonia has been shown to be a highly exothermic and exergonic process, indicating it is thermodynamically favorable. researchgate.net Thermodynamic studies on simple amides like acetamide and its N-methylated derivatives have been conducted using techniques such as Differential Scanning Calorimetry (DSC) to investigate phase behavior and polymorphism. researchgate.net Such data, combined with computational studies, helps in calculating ideal-gas thermodynamic properties. researchgate.net For the Ugi reaction, the final Mumm rearrangement step is irreversible and strongly exothermic, which is believed to drive the entire reaction sequence to completion. acs.orgwikipedia.org

| Parameter | Significance in Acetamide Synthesis | Methods of Study |

| Thermodynamics (Enthalpy, Gibbs Free Energy) | Determines reaction feasibility and product stability. researchgate.net The Ugi reaction is driven by a highly exothermic final step. acs.org | Differential Scanning Calorimetry (DSC), Computational Chemistry (DFT). researchgate.netresearchgate.net |

| Kinetics (Reaction Rate, Order) | Influences reaction speed and is affected by concentration, temperature, and steric factors. chemistrysteps.commdpi.com | Monitoring reactant/product concentration over time, conductivity measurements. mdpi.com |

Identifying the transient species, or intermediates, that form during a reaction is key to confirming its mechanism.

In the Ugi reaction , the mechanism is complex and involves several proposed intermediates. numberanalytics.com It is widely accepted that the reaction begins with the formation of an imine from the amine and carbonyl components. acs.orgwikipedia.org This imine is protonated to form an iminium ion, which is then attacked by the isocyanide to generate a nitrilium ion intermediate. wikipedia.orgchemistnotes.com This species then reacts with the carboxylate anion, leading to a tetrahedral intermediate which undergoes a Mumm rearrangement to form the final stable bis-amide product. wikipedia.org While direct observation of these intermediates is challenging, their existence is supported by extensive mechanistic studies and high-resolution mass spectrometry experiments. acs.orgresearchgate.net

In the related Passerini three-component reaction , an α-acyloxy amide is formed. numberanalytics.com The mechanism is thought to involve the formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide. beilstein-journals.org This leads to an intermediate that rearranges (a Mumm rearrangement) to the final product. numberanalytics.com The characterization of a key nitrilium intermediate has been a focus of these mechanistic studies. researchgate.net

For the nucleophilic substitution reaction of an α-chloroacetamide with diisopropylamine, the reaction proceeds via an SN2 mechanism. This involves a single transition state where the amine is forming a new bond to the carbon as the chloride leaving group departs. savemyexams.comresearchgate.net There is no discrete intermediate in a classic SN2 reaction, but rather a high-energy transition state. The reactivity is enhanced in α-halocarbonyl compounds due to electronic stabilization of this transition state by the adjacent carbonyl group. spcmc.ac.in

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-(Diisopropylamino)acetamide, the structure suggests four unique proton signals would be observed.

Expected ¹H NMR Data: Based on the structure, one would anticipate the following proton environments:

-CH(CH₃)₂: A septet arising from the two equivalent methine protons, split by the twelve adjacent methyl protons.

-CH(CH₃)₂: A doublet from the twelve equivalent protons of the four methyl groups, split by the adjacent methine proton.

-CH₂-: A singlet corresponding to the methylene (B1212753) protons situated between the diisopropylamino group and the amide carbonyl group.

-C(=O)NH₂: A broad singlet corresponding to the two amide protons. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH (CH₃)₂ | ~ 3.0 - 3.2 | Septet | 2H |

| -CH₂- | ~ 2.9 - 3.1 | Singlet | 2H |

| -NH₂ | ~ 5.0 - 7.5 (broad) | Singlet | 2H |

| -CH(C H₃)₂ | ~ 1.0 - 1.2 | Doublet | 12H |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The structure of this compound contains four distinct carbon environments.

Expected ¹³C NMR Data: A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals corresponding to:

The carbonyl carbon of the amide group (-C =O).

The methine carbons of the two isopropyl groups (-C H(CH₃)₂).

The methylene carbon adjacent to the nitrogen and carbonyl groups (-C H₂-).

The methyl carbons of the two isopropyl groups (-CH(C H₃)₂).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | ~ 170 - 175 |

| -C H₂- | ~ 55 - 60 |

| -C H(CH₃)₂ | ~ 50 - 55 |

| -CH(C H₃)₂ | ~ 18 - 22 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Advanced Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. A key expected correlation would be between the septet of the methine protons and the doublet of the methyl protons on the isopropyl groups, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to its directly attached carbon atom. It would be used to definitively assign the signals predicted in the ¹H and ¹³C NMR tables above. For instance, the proton septet would correlate with the methine carbon signal, and the proton doublet would correlate with the methyl carbon signal.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition.

Accurate Mass Determination and Elemental Composition Analysis

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the calculation of a molecule's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C₈H₁₈N₂O.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Interactive Data Table: HRMS Data for [M+H]⁺ Ion

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂O |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 159.1492 |

| Elemental Composition | C=8, H=19, N=2, O=1 |

An experimental HRMS measurement yielding a mass value very close to the theoretical m/z would confirm the elemental composition of the compound.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce fragment ions. The analysis of these fragments provides structural information.

For the [M+H]⁺ ion of this compound (m/z 159.1492), several fragmentation pathways are plausible:

Alpha-Cleavage: The most likely fragmentation would be the cleavage of the C-C bond alpha to the diisopropylamino nitrogen atom, leading to the loss of the acetamide (B32628) moiety and the formation of a stable diisopropyliminium ion.

Loss of Isopropyl Group: Cleavage of the C-N bond could result in the loss of an isopropyl group.

Amide Bond Cleavage: Fragmentation could also occur around the amide group.

Interactive Data Table: Predicted Major MS/MS Fragment Ions

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 100.1277 | [C₆H₁₄N]⁺ (Diisopropyliminium ion) / Loss of CH₄N₂O |

| 116.1124 | [C₆H₁₄NO]⁺ / Loss of C₂H₅N |

| 44.0498 | [C₂H₆N]⁺ (Acetamidinium ion) / Loss of C₆H₁₂ |

These pathways represent theoretical possibilities for elucidating the molecular structure. Experimental MS/MS data would be required to confirm the exact fragmentation pattern.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal information about the molecular structure of this compound in the solid state. mdpi.com The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. scispace.com

The process begins with the growth of a high-quality single crystal of the compound, which must be free of significant defects. This crystal is then mounted on a goniometer and placed in a focused beam of monochromatic X-rays. nih.gov As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities. These intensities are recorded by a detector. nih.gov

The positions and intensities of the diffracted spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal lattice. The data can be indexed to a specific crystal system (e.g., monoclinic, orthorhombic) and space group, which describes the symmetry elements within the unit cell. researchgate.net From the intensity data, the electron density map of the molecule is calculated, from which the positions of individual atoms can be determined. This leads to a refined structural model that provides precise data on bond lengths, bond angles, and torsion angles. researchgate.netimist.ma

Analysis of Amide Bond Geometry and Conformational Preferences

X-ray crystallography provides detailed insight into the geometry of the amide bond in this compound. The amide functional group has a distinctive geometry characterized by resonance, which imparts partial double-bond character to the C-N bond. This results in a planar arrangement of the atoms involved (O=C-N-H). researchgate.net

Crystallographic data for similar amide-containing molecules show that the C-N bond length is typically shorter (around 1.33 Å) than a normal C-N single bond (around 1.47 Å), while the C=O bond is slightly longer (around 1.24 Å) than in ketones (around 1.21 Å). researchgate.netresearchgate.net The bond angles around the carbonyl carbon and the nitrogen atom are typically close to 120°, consistent with sp² hybridization.

Furthermore, the analysis reveals the conformational preferences of the molecule. This includes the torsion angles that define the orientation of the diisopropylamino group relative to the acetamide backbone. Due to steric hindrance, the amide bond in secondary amides like this compound is expected to strongly favor a trans conformation (where the diisopropyl groups and the carbonyl oxygen are on opposite sides of the C-N bond). The specific orientations of the isopropyl groups and their rotational conformation around the C-N bonds would also be determined, providing a complete picture of the molecule's preferred solid-state structure. researchgate.net

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. nih.gov For this compound, the primary and most influential interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O=C). researchgate.net

This strong and directional interaction is a defining feature of secondary amides and typically leads to the formation of well-ordered supramolecular structures. dcu.ie Molecules can be linked into infinite one-dimensional chains or form cyclic dimers, which then pack together to build the three-dimensional crystal lattice. researchgate.netnih.gov The N–H···O distance in such hydrogen bonds is typically around 2.9–3.0 Å. researchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display a series of characteristic absorption bands that confirm its molecular structure.

The most prominent peaks are associated with the secondary amide group. The N-H stretching vibration appears as a sharp, single peak in the region of 3350-3180 cm⁻¹. ucla.edu The carbonyl (C=O) stretching vibration, known as the Amide I band, is very strong and intense, typically appearing in the range of 1680-1630 cm⁻¹. ucla.edulibretexts.org Another key vibration is the N-H bending, or Amide II band, which results from a coupling of the N-H in-plane bend and C-N stretch, and is found between 1570-1515 cm⁻¹. cram.com

The aliphatic portions of the molecule also give rise to characteristic absorptions. The stretching vibrations of the C-H bonds in the isopropyl and methyl groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org C-H bending vibrations for these groups will appear in the fingerprint region (below 1500 cm⁻¹), typically around 1470-1450 cm⁻¹ (scissoring) and 1385-1365 cm⁻¹ (rocking). libretexts.orgoregonstate.edu

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Secondary) | N-H Stretch | 3350 - 3180 | Medium, Sharp |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1570 - 1515 | Medium to Strong | |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. spectroscopyonline.comcardiff.ac.uk This information is highly sensitive to the molecular structure, including the specific arrangements of atoms and the conformations a molecule can adopt. mdpi.comnih.gov In the context of this compound, Raman spectroscopy can offer significant insights into the vibrations of its constituent functional groups and how these vibrations are affected by the molecule's conformational flexibility.

Expected Molecular Vibrations:

The Raman spectrum of this compound would be characterized by a series of bands corresponding to the various vibrational modes of its functional groups. These include vibrations of the amide group, the diisopropylamino group, and the acetyl methyl group. The positions of these bands (Raman shifts) are indicative of the bond strengths and the masses of the atoms involved.

A hypothetical data table of the expected major Raman bands for this compound, based on data for similar compounds, is presented below.

| Approximate Raman Shift (cm⁻¹) | Vibrational Assignment | Description of the Vibrational Mode |

| ~2850 - 3000 | C-H stretching | Symmetric and asymmetric stretching of the C-H bonds in the isopropyl and methyl groups. |

| ~1640 - 1680 | Amide I (C=O stretching) | Predominantly the stretching vibration of the carbonyl (C=O) group. Its position is sensitive to hydrogen bonding and the electronic environment. |

| ~1440 - 1470 | C-H bending | Bending (scissoring and wagging) vibrations of the CH₂, and CH₃ groups. |

| ~1250 - 1350 | Amide III | A complex mode involving C-N stretching and N-H bending (if applicable). In this tertiary amide, it would be primarily C-N stretching coupled with other vibrations. |

| ~800 - 1200 | C-N stretching & C-C stretching | Stretching vibrations of the C-N bonds of the diisopropylamino group and the C-C skeletal framework. |

| Below 800 | Skeletal deformations | Bending and torsional modes of the molecular skeleton, which are sensitive to the overall conformation. |

Conformational Insights:

The conformational flexibility of this compound arises from the potential for rotation around several single bonds, most notably the C-N bond of the amide group and the C-C and C-N bonds associated with the isopropyl groups. These rotational isomers, or conformers, can have distinct Raman spectra. nih.gov

Furthermore, the environment of the amide group can be influenced by the orientation of the isopropyl groups. This could lead to subtle shifts in the prominent Amide I and Amide III bands. tu-braunschweig.despectroscopyonline.com By analyzing the Raman spectrum, potentially with the aid of computational modeling, it is possible to infer the predominant conformation of the molecule in a given state (e.g., solid vs. liquid) and to study conformational changes induced by factors such as temperature or solvent. nih.govnih.gov For instance, an increase in the number of gauche conformations relative to trans conformations in the alkyl chains can be monitored through changes in specific Raman bands. nih.gov

Reactivity and Reaction Mechanisms of 2 Diisopropylamino Acetamide

Nucleophilic Reactivity of the Amine Moiety

The amine moiety in 2-(Diisopropylamino)acetamide is a tertiary amine, characterized by a lone pair of electrons on the nitrogen atom. This lone pair allows the amine to function as a nucleophile, a species that donates an electron pair to an electrophile. However, the nucleophilicity of this specific amine is significantly influenced by the two bulky isopropyl groups attached to the nitrogen.

In general, the nucleophilicity of amines is affected by electronic and steric factors. Electron-donating alkyl groups increase the electron density on the nitrogen, enhancing its basicity and intrinsic nucleophilicity. Following this trend, a secondary amine like diisopropylamine (B44863) is generally more nucleophilic than ammonia (B1221849) or a primary amine. masterorganicchemistry.com However, severe steric hindrance can dramatically reduce the rate of reaction with an electrophile, making a bulky amine a weaker nucleophile than a less hindered one. fiveable.melibretexts.org

Diisopropylamine, the parent secondary amine corresponding to the amino group in the title compound, is recognized as a common but bulky amine nucleophile in organic synthesis. wikipedia.orgchemimpex.com Its steric bulk makes it more selective compared to less hindered amines like dimethylamine. wikipedia.org The nucleophilicity of amines is highly sensitive to steric effects because the nitrogen atom must approach the electrophilic center to form a new bond. masterorganicchemistry.com For instance, the nucleophilicity of isopropylamine (B41738) is significantly lower than that of n-propylamine, demonstrating the impact of branching near the nitrogen center. masterorganicchemistry.com In this compound, the nitrogen is tertiary and even more sterically encumbered by the presence of the acetamide (B32628) group, further reducing its ability to act as a nucleophile in reactions like alkylation. While tertiary amines can be more nucleophilic than secondary amines in some contexts (e.g., in aprotic solvents), the significant steric hindrance of the two isopropyl groups makes the nitrogen in this compound a relatively weak nucleophile. masterorganicchemistry.comfiveable.me

Reactivity of the Amide Functional Group

The tertiary amide group in this compound is relatively unreactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization of electrons decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to other carbonyl compounds like esters or acid chlorides. pressbooks.pub

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, though typically requiring heat and prolonged reaction times. pressbooks.pubmasterorganicchemistry.com

Under acidic conditions, the reaction proceeds via an A-2 (bimolecular acid-catalyzed) mechanism. The mechanism involves the following key steps:

Protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the oxygen to the nitrogen atom, converting the diisopropylamino group into a better leaving group.

Elimination of the neutral diisopropylamine molecule from the tetrahedral intermediate.

Deprotonation of the resulting protonated carboxylic acid to yield the final product. pressbooks.pub

The rate of hydrolysis is dependent on several factors, including the structure of the amide. For tertiary amides, the rate-determining step can vary. While for most amides the breakdown of the tetrahedral intermediate is rate-limiting, for some tertiary amides, the initial nucleophilic attack of water can be the slowest step. uregina.ca The steric hindrance from the N-diisopropyl groups in this compound would be expected to slow the rate of hydrolysis compared to less substituted amides like N,N-dimethylacetamide by sterically impeding the approach of the water nucleophile and destabilizing the crowded tetrahedral intermediate.

Computational studies on the hydrolysis of various amides provide insight into the activation energies involved. These studies confirm that steric hindrance increases the free energy barrier for hydrolysis.

| Amide | Catalyst | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Formamide | OH⁻ | 21.6 |

| N-Methylacetamide | OH⁻ | 22.7 |

| N,N-Dimethylformamide (DMF) | OH⁻ | 23.1 |

| N,N-Dimethylacetamide (DMA) | OH⁻ | 26.0 |

This table presents calculated free energy barriers for the rate-determining step in the base-catalyzed hydrolysis of several amides in aqueous solution. nih.gov The data illustrates a clear trend: as steric hindrance on the nitrogen and carbonyl carbon increases, the activation energy for hydrolysis also increases. It can be inferred that the barrier for this compound would be even higher than that of N,N-Dimethylacetamide due to the greater steric bulk of the isopropyl groups.

The amide bond in this compound can be formed through standard amidation reactions, such as the coupling of 2-(diisopropylamino)acetic acid with ammonia or the reaction of an activated derivative (like an acid chloride) with ammonia. Conversely, derivatives can be formed via transamidation, a reaction where an amine displaces the amino group of an amide.

Transamidation of unactivated tertiary amides is challenging due to the stability of the amide bond and the poor leaving group ability of the dialkylamino group. researchgate.netnih.gov However, methods have been developed using strong bases like sodium tert-butoxide or transition-metal catalysts to facilitate this transformation. researchgate.netsemanticscholar.org For example, N,N-dimethyl amides can undergo transamidation with various primary amines in the presence of tBuOK under solvent-free conditions. researchgate.net Such a strategy could potentially be applied to this compound to exchange the -NH2 group with other primary or secondary amines, although the reaction would likely be slow due to the steric hindrance around the carbonyl group.

Another route to derivatives involves the synthesis of related acetamides. For instance, various 2-(alkylamino)acetamides have been synthesized and characterized, providing a basis for the creation of a library of similar compounds. researchgate.net

Electrophilic Activation and Reactions

While the carbonyl carbon of the amide is weakly electrophilic, the carbonyl oxygen is nucleophilic due to its lone pairs of electrons. It can be attacked by strong electrophiles, leading to activation of the amide.

A key example is the reaction of tertiary amides with highly electrophilic reagents like triflic anhydride (B1165640) (Tf₂O). This reaction leads to the formation of a highly reactive Vilsmeier-type iminium triflate intermediate by O-acylation. This activation strategy is the first step in the deoxygenative functionalization of amides. sciengine.comnih.gov For this compound, this would involve the attack of Tf₂O on the carbonyl oxygen, followed by the loss of triflate to form an iminium species. This reactive intermediate can then be intercepted by nucleophiles or reducing agents. For example, subsequent reaction with alkyl radicals under photochemical conditions can lead to deoxygenative alkylation, transforming the original acetamide into a more complex tertiary amine. sciengine.com Sterically hindered amides have been shown to be viable substrates for this type of transformation. nih.gov

Applications in Chemical Synthesis and Catalysis

As a Key Synthetic Building Block and Intermediate

2-(Diisopropylamino)acetamide serves as a valuable precursor and intermediate in the synthesis of various organic compounds, including biologically active molecules and functional materials. The presence of two distinct functional groups—the nucleophilic diisopropylamino group and the amide moiety—allows for sequential and selective reactions, making it a versatile building block for constructing larger molecular architectures.

The synthesis of 2-(alkylamino)acetamides, a class to which this compound belongs, is typically achieved through the reaction of a haloacetamide with the corresponding amine. For instance, reacting 2-chloroacetamide (B119443) with diisopropylamine (B44863) provides a direct route to the target compound. These acetamide (B32628) derivatives have been identified as precursors for a variety of heterocyclic compounds, such as morpholin-2-ones, through intramolecular cyclization reactions. researchgate.net They have also been utilized as intermediates in the preparation of vicinal diamides and as ligands for creating organometallic compounds with potential applications in medicinal chemistry, such as antitumor agents. researchgate.net

In pharmaceutical synthesis, acetamide derivatives are crucial intermediates. mallakchemicals.com For example, a related N-substituted acetamide, N-Ethyl-N-3-((3-Dimethylamino-1-Oxo-2-Propenyl)Phenyl)Acetamide, is a critical building block in the synthetic pathway of Zaleplon, a sedative-hypnotic drug. This highlights the role of complex acetamides as key intermediates where the integrity of the acetamide scaffold is essential for the successful synthesis of the final active pharmaceutical ingredient. Similarly, this compound can be envisioned as an intermediate for creating novel pharmaceutical candidates, where the diisopropylamino group can impart specific solubility, basicity, or steric properties to the final molecule. researchgate.net

The general utility of aminoacetamide scaffolds is further demonstrated in the development of fungicides. A series of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives were designed and synthesized, showing potent antifungal activities. nih.gov This underscores the potential of this compound as a starting point for creating new agrochemicals or pharmaceuticals by modifying its core structure.

Role in Facilitating Amide Bond Formation and Diversification

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. While this compound is itself an amide, its structural features and reactivity can be relevant to the broader field of amide synthesis and diversification, particularly through reactions like transamidation.

Transamidation is a process where the amino group of an existing amide is exchanged with a new amine, providing a direct method for converting one amide into another. researchgate.netnih.gov This reaction is often challenging due to the high stability of the amide bond, which results from resonance delocalization. nih.gov Catalysis, using either metal complexes or organocatalysts, is typically required to facilitate this transformation under practical conditions. nih.govgoogle.com

Tertiary amides, which lack an N-H bond, can undergo transamidation, and the principles governing their reactivity can be extended to N,N-disubstituted amino acetamides like the subject compound. organic-chemistry.org For instance, nickel-catalyzed protocols have been developed for the transamidation of secondary amides, showcasing a two-step approach involving N-activation followed by C-N bond cleavage and reformation with a new amine. nih.gov Such strategies could potentially be adapted to modify the primary amide of this compound or to use the diisopropylamino moiety as a non-participating, sterically-directing group in more complex substrates.

The diversification of amide-containing molecules is crucial for creating libraries of compounds for drug discovery. The ability to modify an existing amide bond without cleaving other sensitive functional groups is highly valuable. While direct transamidation of the primary amide in this compound would be challenging, it represents a potential pathway for diversification if effective catalytic systems are employed. Iron(III) salts, for example, have been shown to catalyze the transamidation of various amides with a broad range of amines. organic-chemistry.org

Table 1: Selected Catalytic Systems for Transamidation Reactions

| Catalyst System | Amide Type | Amine Type | Key Features |

| Fe(III) Hydrated Salts | Primary, Secondary, Tertiary | Primary, Secondary | Versatile, wide substrate scope. organic-chemistry.org |

| Nickel(0) / N-Heterocyclic Carbene (NHC) | Secondary (after N-activation) | Amino acid derivatives | Mild conditions, tolerates functional groups. nih.gov |

| Potassium tert-butoxide | Primary, Tertiary | Aryl, Heteroaryl, Aliphatic | Transition-metal-free, room temperature. organic-chemistry.org |

| L-proline | Carboxamides | Various amines | Organocatalytic, solvent-free conditions. organic-chemistry.org |

Utilization as a Reagent or Ligand in Catalytic Systems

The diisopropylamino and acetamide functionalities within the same molecule make this compound an interesting candidate for use as a ligand in coordination chemistry and as a component in various catalytic systems.

Magnetic nanoparticles (MNPs), particularly those made of magnetite (Fe₃O₄), are excellent supports for catalysts and reagents due to their high surface area, stability, and ease of separation from a reaction mixture using an external magnet. nih.govmdpi.com The surface of these nanoparticles can be functionalized to anchor catalytic species or ligands.

A common strategy for functionalization involves coating the Fe₃O₄ core with a silica (B1680970) (SiO₂) shell, which not only enhances stability but also provides a surface rich in silanol (B1196071) (Si-OH) groups. mdpi.com These groups can be further modified using organosilane reagents, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine functionalities. mdpi.comresearchgate.net

Once the MNP surface is functionalized with reactive groups (e.g., amines or carboxylic acids), a molecule like this compound could be immobilized. For example, the primary amide of this compound could potentially react with an isocyanate-functionalized MNP, or its diisopropylamino group could be quaternized to form an ionic bond with a negatively charged surface. A more robust method involves synthesizing a derivative of the acetamide with a linker suitable for covalent attachment. This approach creates a supported reagent where the diisopropylaminoacetamide moiety is available to act as a ligand or a basic site, while the entire system remains easily recoverable. nih.gov

Table 2: General Steps for Immobilizing an Amine-Containing Ligand on Fe₃O₄ Nanoparticles

| Step | Procedure | Purpose |

| 1. Synthesis of Fe₃O₄ Core | Co-precipitation of Fe²⁺ and Fe³⁺ salts in a basic solution. | To create the superparamagnetic core. mdpi.com |

| 2. Silica Coating | Stöber method or reverse microemulsion with tetraethyl orthosilicate (B98303) (TEOS). | To stabilize the core and provide a surface for functionalization. mdpi.com |

| 3. Surface Amination | Reaction with an aminosilane (B1250345) linker (e.g., APTES). | To introduce primary amine groups for covalent bonding. researchgate.net |

| 4. Ligand Immobilization | Covalent bond formation (e.g., amide coupling) between the surface amine and the ligand. | To anchor the desired functional molecule to the nanoparticle support. nih.gov |

The nitrogen atom of the diisopropylamino group and the oxygen atom of the amide carbonyl group in this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand for various metal centers. nih.govsemanticscholar.org The formation of a stable five-membered chelate ring upon coordination makes it an attractive ligand in coordination chemistry. The bulky isopropyl groups can provide a specific steric environment around the metal center, which can influence the catalytic activity and selectivity of the resulting metal complex.

While specific complexes of this compound are not extensively documented, the coordination chemistry of related amino acid and peptide ligands is well-established. mdpi.com These molecules chelate to transition metals through their amino and carbonyl/carboxylate groups, forming stable complexes that are active catalysts. mdpi.com Similarly, 2-(alkylamino)acetamides have been explored as ligands for organometallic compounds, indicating their capacity for metal coordination. researchgate.net The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt (e.g., chlorides, acetates, or triflates) in an appropriate solvent.

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound can be adapted for use in this field by introducing a chiral element into its structure. For example, if the synthesis starts from a chiral amine or involves a chiral derivatization, the resulting ligand would be chiral.

The bulky diisopropylamino group is a key feature, as steric hindrance is a powerful tool for inducing stereoselectivity. In a metal complex, this bulky group can effectively block one face of the substrate as it approaches the catalytic center, directing the reaction to proceed with a specific stereochemical outcome. nih.gov Privileged ligand scaffolds, such as those based on binaphthyls (e.g., BINOL, BINAP) or N,N'-dioxides, often achieve high levels of stereocontrol in catalytic reactions. rsc.orgmdpi.com A chiral derivative of this compound could be incorporated into larger ligand frameworks to fine-tune the steric and electronic properties of the catalyst. For instance, chiral N,N'-dioxide ligands synthesized from amino acids and amines have proven effective in a wide variety of asymmetric reactions. rsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The diisopropylamino group within this compound is a bulky, basic tertiary amine. Such amines have distinct roles in organocatalysis. While less hindered tertiary amines like triethylamine (B128534) function as simple Brønsted bases, bulkier amines like diisopropylethylamine (Hünig's base) are often used as non-nucleophilic proton scavengers.

The diisopropylamino moiety could participate in catalysis in several ways. It could function as the basic component in a bifunctional catalyst, where another part of the molecule (e.g., a thiourea (B124793) or squaramide group introduced via the amide nitrogen) acts as a Lewis acid to activate the substrate through hydrogen bonding. mdpi.com This dual activation strategy is a powerful concept in asymmetric organocatalysis. Furthermore, the steric bulk of the diisopropylamino group could be exploited to create a chiral pocket around an active site, contributing to enantioselectivity in reactions catalyzed by a modified, chiral version of the molecule. scispace.com

Precursor for the Development of Advanced Materials and Functional Molecules

The utility of "this compound" as a precursor in the development of advanced materials and functional molecules is an area of specialized chemical synthesis. The inherent chemical functionalities of this compound—a secondary amine and an acetamide group—offer potential reactive sites for incorporation into larger molecular frameworks. However, based on currently available scientific literature and patent databases, detailed and specific examples of its direct application in the formation of polymeric scaffolds and supramolecular assemblies are not extensively documented.

Incorporation into Polymeric Scaffolds

The direct incorporation of "this compound" as a monomer or functionalizing agent into polymeric scaffolds is not a widely reported application in publicly accessible research. Polymeric scaffolds are three-dimensional porous structures designed to support cell growth and tissue regeneration, often synthesized from biodegradable and biocompatible polymers. While various functional groups, including amines and amides, are utilized to modify the surfaces of these scaffolds to enhance their biological performance, specific research detailing the use of "this compound" for this purpose is not readily found.

In principle, the secondary amine of "this compound" could serve as a nucleophile for reactions with electrophilic groups on a pre-existing polymer backbone, thereby grafting the diisopropylaminoacetamide moiety onto the scaffold. Alternatively, the acetamide group could potentially be involved in condensation polymerization reactions, although this is less common for simple amides. It is important to note that a related compound, 2-(diisopropylamino)ethyl methacrylate (B99206) (DIPAEMA), which possesses a polymerizable methacrylate group, has been used in the synthesis of smart polymers that can self-assemble into structures like polymersomes. This highlights the potential for molecules with diisopropylamino groups in materials science, even if the direct use of the acetamide version is not documented.

Role in Supramolecular Assemblies and Self-Organization

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These assemblies are of significant interest for their applications in areas like drug delivery and nanotechnology.

The structure of "this compound" contains both a hydrogen bond donor (the N-H of the amide) and acceptor (the carbonyl oxygen), as well as a tertiary amine, which could be protonated to introduce electrostatic interactions. These features suggest a theoretical potential for this molecule to participate in self-assembly or to be a component of larger supramolecular structures. However, there is a lack of specific published research that demonstrates or investigates the role of "this compound" in forming such assemblies. The steric bulk of the two isopropyl groups on the nitrogen atom might also play a significant role in directing any potential self-organization, possibly leading to specific and predictable arrangements.

While the fundamental principles of supramolecular chemistry suggest that "this compound" could be a building block for self-assembling systems, empirical evidence and detailed studies to this effect are not present in the current body of scientific literature.

Computational and Theoretical Studies

Structure-Reactivity Relationship Studies through Computational ModelingNo computational studies modeling the structure-reactivity relationship of 2-(Diisopropylamino)acetamide were identified in the performed search.

Therefore, the requested article cannot be generated due to the absence of specific research data for this compound.

Molecular Modeling of Chemical and Biological Interactions (non-clinical)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For N,N-disubstituted acetamides, these methods are crucial for exploring their conformational possibilities, electronic properties, and potential interactions with biological macromolecules. researchgate.net Computational approaches such as force field methods, semiempirical and ab initio calculations are employed to map the rotamers and conformers of these molecules. researchgate.net Such studies have been instrumental in designing novel acetamide (B32628) derivatives with specific biological activities.

Computational docking is a key in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.comrsc.org This method is widely used in drug discovery to screen for potential therapeutic agents by modeling their interaction with a specific biological target. In the context of N,N-disubstituted acetamides, docking studies have been pivotal in identifying and optimizing ligands for various protein targets.

For instance, extensive docking studies have been performed on N,N-disubstituted pyrazolopyrimidine acetamide derivatives targeting the 18 kDa translocator protein (TSPO), which is implicated in neuroinflammation. mdpi.com These studies help in understanding the structure-activity relationships (SAR) by analyzing how different substitutions on the acetamide nitrogen affect the binding to the receptor. The process involves preparing the 3D structure of the target protein and the ligand, followed by a docking simulation to generate various binding poses. ukaazpublications.comnih.gov The most favorable poses are then selected based on scoring functions that estimate the binding affinity. ukaazpublications.com

A common workflow for such a study is outlined below:

Target and Ligand Preparation: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). The ligands, in this case, various acetamide derivatives, are built and optimized using computational chemistry software. ukaazpublications.com

Docking Simulation: Using software to fit the ligand into the active site of the protein. The program explores multiple conformational and rotational possibilities for the ligand. ukaazpublications.comnih.gov

Pose Analysis and Scoring: The resulting docked poses are ranked using a scoring function that calculates an estimated binding energy. Lower scores typically indicate a more favorable binding interaction. ukaazpublications.com

The table below shows example docking scores for a series of N,N-disubstituted pyrazolopyrimidine acetamide derivatives against the translocator protein (TSPO), illustrating how modifications to the acetamide group influence the predicted binding.

| Compound ID | N-Substituents on Acetamide | Docking Score (kcal/mol) |

| GMA 7 | Methyl, Ethyl | - |

| GMA 9 | Ethyl, Isopropyl | - |

| GMA 12 | Di(2-methoxyethyl) | - |

| GMA 13 | Dipropargyl | - |

| GMA 15 | Ethyl, Phenyl | -12.443 |

| DPA-714 (Reference) | Diethyl | -8.252 |

| PK11195 (Reference) | Isobutyl, (1-methylpropyl) | -10.083 |

Data sourced from studies on pyrazolopyrimidine acetamide derivatives targeting TSPO. mdpi.com A lower docking score generally suggests a stronger binding affinity.

Beyond the initial docking score, more rigorous computational methods are often employed to predict binding affinities and interaction energies with greater accuracy. These methods can provide deeper insights into the thermodynamics of the ligand-receptor interaction.

One of the widely used techniques is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. rsc.org This approach calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. The binding free energy (ΔG_bind) is a crucial parameter as it is directly related to the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound. rsc.org

The binding free energy is typically calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)

Where:

E_complex is the total energy of the protein-ligand complex.

E_receptor is the energy of the protein alone.

E_ligand is the energy of the ligand alone.

This calculation helps in refining the results from initial docking studies and provides a more quantitative prediction of the ligand's potency. For example, in the study of N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors of monoamine oxidases, MM/GBSA calculations were used to re-score the docking poses and validate the predictive power of the docking protocol. rsc.org

Molecular dynamics (MD) simulations can also be used to predict the stability of the protein-ligand complex over time and to calculate binding free energies. rsc.org These simulations model the movement of every atom in the system, providing a dynamic view of the binding process and allowing for the calculation of interaction energies with high precision. rsc.org

The following table presents the in vitro binding affinities (Ki) for a selection of N,N-disubstituted pyrazolopyrimidine acetamide derivatives for the translocator protein (TSPO), which can be correlated with computationally predicted binding energies.

| Compound ID | N-Substituents on Acetamide | Binding Affinity (Ki, nM) |

| GMA 7 | Methyl, Ethyl | 17.10 |

| GMA 9 | Ethyl, Isopropyl | 13.27 |

| GMA 12 | Di(2-methoxyethyl) | 25.37 |

| GMA 13 | Dipropargyl | 0.90 |

| GMA 15 | Ethyl, Phenyl | 0.06 |

| DPA-714 (Reference) | Diethyl | 3.66 |

| PK11195 (Reference) | Isobutyl, (1-methylpropyl) | 1.34 |

Data sourced from in vitro studies on pyrazolopyrimidine acetamide derivatives targeting TSPO. mdpi.com A lower Ki value indicates a higher binding affinity.

Environmental Chemistry and Degradation Pathways Chemical Perspective

Chemical Partitioning and Transport Behavior in Environmental Compartments

The distribution and mobility of 2-(Diisopropylamino)acetamide in the environment are dictated by its physicochemical properties, which influence how it partitions between water, soil, sediment, and air.

Sorption is the process by which a chemical binds to solid particles such as soil or sediment. This process is critical as it reduces the concentration of the chemical in the aqueous phase, thereby limiting its mobility and bioavailability nih.gov. The primary factors influencing the sorption of organic compounds are the soil/sediment organic carbon content, clay mineralogy, and pH, along with the chemical's hydrophobicity and charge.

The sorption potential of a chemical is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While no experimental Koc value is available for this compound, an estimation can be made based on its structure. The simple parent compound, acetamide (B32628), has a very low Koc of 5, indicating very high mobility nih.gov. However, the presence of two isopropyl groups in this compound increases its hydrophobicity (predicted XlogP = 0.8 uni.lu), which would lead to a higher Koc value and greater sorption to organic matter compared to acetamide.

Furthermore, the tertiary amine of the diisopropylamino group can be protonated under acidic to neutral environmental conditions, giving the molecule a positive charge. This would enable it to bind to negatively charged sites on clay minerals and organic matter via cation exchange, potentially increasing its sorption beyond what is predicted by hydrophobic partitioning alone.

Table 1: Soil Mobility Classification Based on Koc Values

This interactive table classifies the potential mobility of a chemical in soil based on its Koc value. The predicted increase in hydrophobicity for this compound compared to acetamide suggests its mobility would likely fall into the High to Medium range.

| Koc (mL/g) | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

| Source: Adapted from McCall et al., 1981 chemsafetypro.com |

Volatilization describes the transfer of a chemical from soil or water into the atmosphere. This process is governed primarily by the compound's vapor pressure and its solubility in water, which are combined in the Henry's Law constant (HLC) epa.govlibretexts.org. A low HLC indicates a low tendency for a chemical to volatilize from water.

An estimated Henry's Law constant for the parent compound acetamide is 2.0 x 10⁻⁹ atm-m³/mol, which indicates that acetamide is essentially non-volatile from water and moist soil surfaces nih.gov. Given the larger molecular weight and likely lower vapor pressure of this compound, its HLC is also expected to be very low. Therefore, volatilization is not considered a significant environmental transport pathway for this compound, and its atmospheric distribution is expected to be negligible.

Environmental Fate Modeling and Prediction

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. qsartoolbox.org These models integrate data on a chemical's physical-chemical properties with environmental parameters to estimate its persistence and distribution in air, water, and soil. qsartoolbox.org However, no studies applying such models to this compound were identified.

Determination of Abiotic Degradation Half-lives

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as hydrolysis (reaction with water) and photolysis (breakdown by light). nih.gov The half-life is the time it takes for half of the chemical to degrade. nih.govekb.eg This is a critical parameter for assessing a substance's environmental persistence. nih.gov Despite searches for data on the hydrolysis and photolysis rates of this compound, no experimental or estimated half-lives were found.

Quantitative Structure-Property Relationships for Environmental Behavior

Quantitative Structure-Property Relationships (QSPRs) or Quantitative Structure-Activity Relationships (QSARs) are theoretical models that correlate the chemical structure of a molecule with its physical-chemical properties and environmental behavior. ecetoc.orgnih.gov These models are often used to estimate data when experimental values are unavailable. ecetoc.org A search for QSPR or QSAR models specifically developed for or applied to this compound to predict its environmental behavior did not yield any results.

Future Directions and Emerging Research Areas

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of 2-(Diisopropylamino)acetamide and related N-substituted acetamides is an area of active research, with a growing emphasis on developing methods that are not only efficient but also environmentally sustainable. Traditional synthetic routes often involve the use of hazardous reagents and solvents. Current research is focused on overcoming these limitations.

Key approaches to the synthesis of acetamide (B32628) derivatives include the reaction of an amine with chloroacetyl chloride or the amidation of carboxylic acids. For instance, the synthesis of related 2-(alkylamino)acetamides has been achieved by reacting bromoacetamide with various amino alcohols in the presence of a base like potassium carbonate. researchgate.net Another common method involves the hydrolysis of the corresponding nitrile. The preparation of di-n-propyl acetamide, a structural analog, is accomplished by hydrolyzing di-n-propyl acetonitrile (B52724) with an aqueous solution of sulfuric acid. google.com

Future methodologies are aimed at improving "green" chemistry credentials. This includes the use of aqueous media, microwave-assisted synthesis, and solvent-free conditions to reduce reaction times and minimize hazardous waste. researchgate.net For example, a green protocol for preparing N-alkyl acetoacetamides involves the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium. researchgate.net The development of catalytic methods that avoid stoichiometric reagents is also a primary goal. The use of condensing agents to facilitate the ammonolysis step in the synthesis of similar compounds can be complex and costly, highlighting the need for simpler, more scalable processes. google.com

Table 1: Comparison of Synthetic Approaches for Acetamide Derivatives

| Methodology | Reactants | Key Features | Sustainability Aspect |

|---|---|---|---|

| Nitrile Hydrolysis | Di-n-propyl acetonitrile, Sulfuric Acid | High yield (up to 96%). google.com | Uses strong acid, requires careful temperature control. google.com |

| Reaction with Haloacetamide | Bromoacetamide, Amino Alcohols | Direct formation of the acetamide bond. researchgate.net | Requires use of halogenated starting materials. |

| Aqueous Acetoacetamide Synthesis | Amines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one | Good to excellent yields in an aqueous medium. researchgate.net | Reduces use of organic solvents, aligning with green chemistry principles. researchgate.net |

Exploration of Novel Catalytic and Reagent Applications

While this compound itself is not yet widely documented as a catalyst or reagent, its structural features suggest significant potential in these areas. The presence of nitrogen and oxygen atoms makes it a candidate for use as a bidentate ligand in coordination chemistry and organometallic catalysis. The diisopropyl groups provide steric bulk, which can be advantageous for controlling selectivity in catalytic reactions.

The exploration of acetamide derivatives in catalysis is an emerging field. For instance, novel metal nanomaterials are being investigated for their catalytic activities in organic reactions, and ligands play a crucial role in stabilizing these nanoparticles and modulating their reactivity. mdpi.com The acetamide functional group is also a key component in the design of hybrid molecules that may target multiple biological pathways simultaneously. nih.gov

Future research will likely focus on synthesizing metal complexes of this compound and evaluating their catalytic efficacy in reactions such as cross-coupling, oxidation, and reduction. mdpi.com Its role as a directing group or a specialty reagent in complex organic syntheses also warrants investigation. The development of acetamide-based catalysts is part of a broader trend towards creating more efficient and selective chemical transformations.

Advancements in Spectroscopic and Structural Elucidation Techniques

The characterization of this compound relies on a suite of spectroscopic techniques. Standard methods provide fundamental structural information, while advanced techniques offer deeper insights into its properties.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which is useful in ion mobility spectrometry. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the carbon-hydrogen framework. For related N,N-disubstituted acetamides, NMR studies have been used to investigate the presence of rotational isomers due to restricted rotation around the amide C-N bond. researchgate.net

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the amide group. For the related N,N-Diisopropylacetamide, a prominent peak for the carbonyl group is observed in its IR spectrum. nist.gov